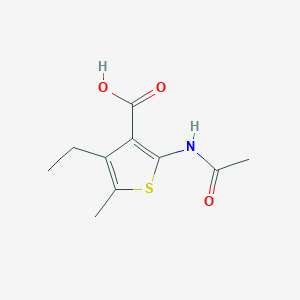

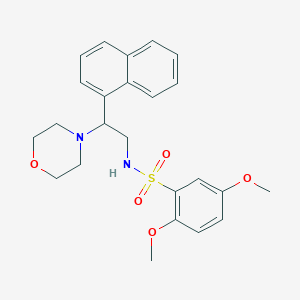

![molecular formula C19H16N4O B2822506 1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 848736-63-0](/img/structure/B2822506.png)

1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

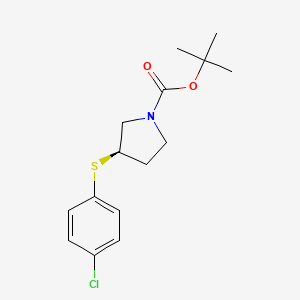

1-Allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is a complex organic compound. It contains an allyl group, a methoxyphenyl group, and an imidazoquinoxaline core . The allyl group is a common conjugated system where the positive charge is delocalized over the two terminal carbons, making it more stable than a normal primary carbocation . The methoxyphenyl group is a phenyl ring with a methoxy (–OCH3) substituent. The imidazoquinoxaline core is a nitrogen-containing heterocyclic compound .

Molecular Structure Analysis

The molecular structure of 1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is likely to be highly conjugated due to the presence of the imidazoquinoxaline core and the allyl group . This conjugation can contribute to the stability of the molecule.Applications De Recherche Scientifique

Anticancer Activity

Quinoxaline derivatives have garnered attention due to their potential as anticancer agents. Researchers have explored the cytotoxic effects of this compound against various cancer cell lines. Mechanistic studies suggest that it interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Further investigations into its specific targets and pathways are ongoing .

Metal Chelation and Coordination Chemistry

Quinoxaline derivatives can act as ligands in coordination complexes. Their ability to chelate metal ions has implications in catalysis, material science, and bioinorganic chemistry. Researchers explore their coordination behavior and potential applications in metal-based therapies.

These applications highlight the versatility of 1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline and underscore its relevance in diverse scientific contexts. Keep in mind that ongoing research may uncover additional applications or refine our understanding of its properties . If you need further details or have other queries, feel free to ask! 😊

Orientations Futures

The future directions for research on 1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities . Given the biological activities of similar compounds, it could be of interest in the field of medicinal chemistry .

Mécanisme D'action

Target of Action

Similar quinoxaline derivatives have been reported to exhibit multiprotein targets

Mode of Action

Quinoxaline derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds

Biochemical Pathways

Quinoxaline derivatives are known to influence a variety of biochemical pathways, often related to their anticancer, antibacterial, and antifungal activities

Pharmacokinetics

Quinoxaline derivatives are generally known for their favorable pharmacokinetic properties

Result of Action

Similar quinoxaline derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines

Action Environment

The synthesis of similar quinoxaline derivatives has been reported to be influenced by various environmental factors, such as temperature and ph

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-3-prop-2-enylimidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O/c1-3-12-23-18(13-8-10-14(24-2)11-9-13)22-17-19(23)21-16-7-5-4-6-15(16)20-17/h3-11H,1,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUNZACGOPZDNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4N=C3N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

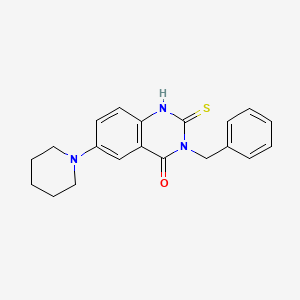

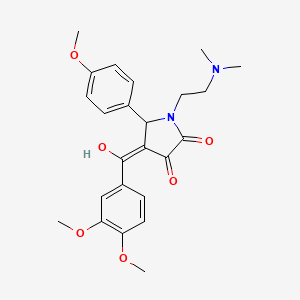

![2-(4-Bromophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822425.png)

![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)

![2-Chloro-6-isopropoxybenzo[d]thiazole](/img/structure/B2822438.png)

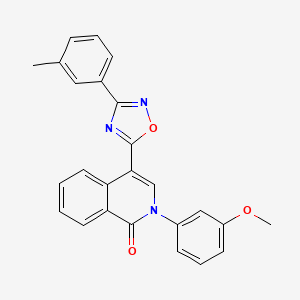

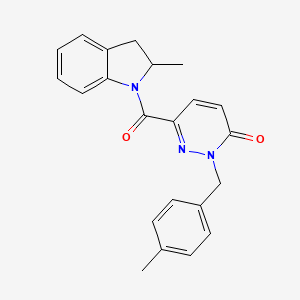

![N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-ethylacetamide](/img/structure/B2822439.png)

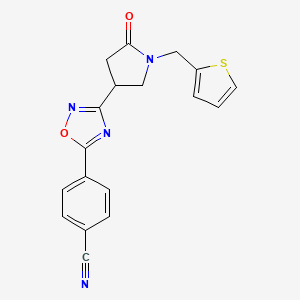

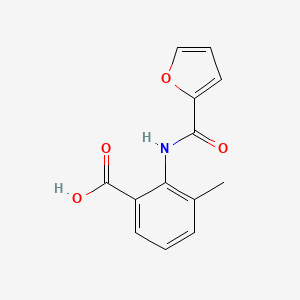

![8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2822441.png)